Tert-butyl 6-amino-5-nitropyridine-3-carboxylate
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Overview
Description
Tert-butyl 6-amino-5-nitropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-5-nitropyridine-3-carboxylate typically involves the nitration of a pyridine derivative followed by esterification and amination reactions. One common method starts with the nitration of 3-carboxypyridine to introduce the nitro group at the 5-position. This is followed by the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester. Finally, the amino group is introduced at the 6-position through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Reduction: Reduction of the nitro group yields tert-butyl 6-amino-5-aminopyridine-3-carboxylate.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Tert-butyl 6-amino-5-nitropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-5-nitropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Tert-butyl 6-amino-5-chloropyridine-3-carboxylate: Similar structure with a chlorine atom instead of a nitro group.
Tert-butyl 6-amino-5-bromopyridine-3-carboxylate: Similar structure with a bromine atom instead of a nitro group.
Tert-butyl 6-amino-5-methylpyridine-3-carboxylate: Similar structure with a methyl group instead of a nitro group.
Uniqueness: Tert-butyl 6-amino-5-nitropyridine-3-carboxylate is unique due to the presence of both nitro and amino groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 6-amino-5-nitropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)6-4-7(13(15)16)8(11)12-5-6/h4-5H,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPJSKMNRGOBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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